N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide
Description
N-[4-(tert-Butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core substituted with a tert-butylsulfamoyl group at the para position of the phenyl ring. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., carbonic anhydrase, β-catenin) and antitumor properties .
Properties
IUPAC Name |
N-tert-butyl-4-[(4-chlorophenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4S2/c1-16(2,3)19-25(22,23)15-10-6-13(7-11-15)18-24(20,21)14-8-4-12(17)5-9-14/h4-11,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZRMQHSJVEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501137398 | |
| Record name | Benzenesulfonamide, 4-chloro-N-[4-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519170-14-0 | |
| Record name | Benzenesulfonamide, 4-chloro-N-[4-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519170-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-N-[4-[[(1,1-dimethylethyl)amino]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501137398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(tert-butylsulfamoyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl rings can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different sulfone or sulfoxide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide belongs to a class of compounds known as sulfonamides, which have been extensively studied for their therapeutic properties. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
Antiviral Activity
Research has shown that sulfonamide derivatives can act as inhibitors of viral proteases, particularly those associated with HIV. For example, compounds similar to this compound have been identified as effective inhibitors of HIV-1 and HIV-2 proteases, thus demonstrating potential as antiviral agents .
Table 1: Antiviral Activity of Sulfonamide Derivatives
| Compound Name | Target Virus | Inhibition Type | Reference |
|---|---|---|---|
| This compound | HIV-1/HIV-2 | Protease Inhibitor | |
| Other Sulfonamide Derivatives | Various Viruses | Protease Inhibitors |
Cancer Treatment
Sulfonamides have also been investigated for their anti-cancer properties. Some derivatives exhibit cytotoxic effects on cancer cells by inhibiting specific enzymes involved in tumor growth and proliferation. The sulfonamide functional group may enhance the selectivity and potency of these compounds against cancer cells .
Mechanistic Studies and Case Studies
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapy.
Case Study: HIV Protease Inhibition
A notable case study involved testing various sulfonamide derivatives, including this compound, against HIV proteases in vitro. The results indicated that these compounds could significantly reduce viral load by inhibiting protease activity, showcasing their potential as therapeutic agents against HIV infections .
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The tert-butylsulfamoyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties between N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide and its analogs:
Structural and Conformational Insights
- Crystal Packing : X-ray studies of related sulfonamides (e.g., N-(4-methylbenzoyl)-4-chlorobenzenesulfonamide) reveal that the N–H bond adopts an anti-conformation relative to the C=O group, stabilizing intermolecular hydrogen bonds . The tert-butyl group’s steric bulk may disrupt this packing, altering solubility and crystallization behavior.
- Electronic Effects : The 4-chloro substituent increases electrophilicity at the sulfonamide sulfur, enhancing interactions with catalytic zinc ions in enzymes like carbonic anhydrase. Methoxy or methyl groups (e.g., ) reduce this effect .
Biological Activity
N-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological effects, including its influence on cardiovascular function and potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and pharmacokinetic data.
Chemical Structure and Properties
The compound this compound features a sulfonamide functional group attached to a chlorobenzene moiety. Its chemical formula is C13H16ClN2O3S, and it possesses distinct properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN2O3S |
| Molecular Weight | 303.79 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Cardiovascular Effects
Research indicates that sulfonamide derivatives can affect cardiovascular parameters. A study focusing on the compound 4-(2-aminoethyl)benzene sulfonamide showed that it could alter perfusion pressure and coronary resistance through calcium channel inhibition . This suggests that this compound may have similar effects due to structural similarities.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its biological activity. Theoretical evaluations using software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Caco-2 Permeability | -5.473 (low permeability) |
| Human Intestinal Absorption | 0.032 (low absorption) |
| Plasma Protein Binding (PPB) | 27.41% (low binding) |
| Volume Distribution (VD) | 1.887 ml/min |
| Half-life (T1/2) | 0.257 hours |
These parameters indicate that the compound has low intestinal absorption but optimal volume distribution, suggesting a potential for systemic effects despite low oral bioavailability.
Toxicity Studies
Toxicity assessments of sulfonamide derivatives have revealed that they can produce adverse effects in biological systems. Theoretical models have been employed to predict the toxicity of this compound, highlighting the need for empirical studies to validate these predictions .
Study on Sulfonamide Derivatives
A comprehensive analysis of various sulfonamide derivatives demonstrated their potential as therapeutic agents in controlling inflammatory responses. For instance, certain derivatives have shown efficacy in reducing interleukin-1 activity, which is critical in inflammatory pathways . The implications for this compound could be significant if similar mechanisms are confirmed.
Clinical Implications
Clinical studies involving related compounds suggest that modifications in the sulfonamide structure can lead to enhanced therapeutic profiles. For example, derivatives with increased lipophilicity have been associated with improved bioavailability and efficacy in treating conditions like hypertension and inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
